4-Bromo-2-(morpholine-4-sulfonyl)aniline
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(morpholine-4-sulfonyl)aniline is 1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure.It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. For instance, bromoethylsulfonium salt reactions with amino alcohols, including morpholine derivatives, produce six- and seven-membered rings, such as morpholines and benzoxazepines, through a simple procedure that includes the generation of a vinyl sulfonium salt followed by annulation (M. Yar, E. McGarrigle, V. Aggarwal, 2009).
Metal Halide Complexes
Research has been conducted on metal(II) halide complexes of morpholine-4-thiocarbonic acid anilide, where the compound serves as a ligand forming complexes with metals such as cobalt(II), zinc(II), cadmium(II), and mercury(II). These complexes have been characterized and examined for their thermal decomposition, providing insights into their stability and potential applications (D. Venkappayya, D. H. Brown, 1974).
Ionic Liquid Crystals
Morpholine derivatives, including those related to 4-Bromo-2-(morpholine-4-sulfonyl)aniline, have been utilized in the design of ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, displaying high-ordered smectic phases and hexagonal columnar phases depending on the type of cation and anion used. This research highlights the versatility of morpholine derivatives in the creation of advanced materials with potential applications in displays and other electronic devices (K. Lava, K. Binnemans, T. Cardinaels, 2009).
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives have been explored, particularly in the context of combating multidrug-resistant strains of microorganisms. Studies have shown that compounds like 4-(Phenylsulfonyl) morpholine, which shares structural similarities with this compound, exhibit modulating activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (M. A. Oliveira et al., 2015).
Anion-Exchange Membranes
Research into novel morpholinium-functionalized anion-exchange membranes for electrochemical applications has been conducted. These membranes show excellent thermal stability and moderate water uptake, attributed to the PBI matrix and high bromination degree of the ionomer. Such studies underscore the potential of morpholine derivatives in enhancing the performance of polymer electrolytes for applications like alkaline fuel cells (C. Morandi et al., 2015).
Properties
IUPAC Name |
4-bromo-2-morpholin-4-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWCXPTNIDYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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